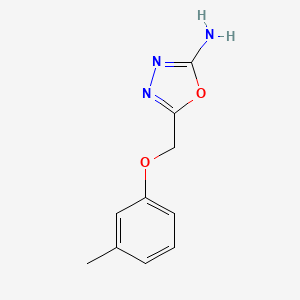
1,3,4-OXADIAZOLE, 2-AMINO-5-(m-TOLYLOXYMETHYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- is a heterocyclic compound featuring a five-membered ring composed of two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of acyl hydrazides with carbon disulfide, followed by cyclization in the presence of a base such as potassium carbonate . Another approach involves the oxidative cyclization of aroyl hydrazones using cationic iron (III) catalysts and oxygen . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of organo acridinium photocatalysts and cobaloxime catalysts enables a photoredox-mediated cascade cyclization of acylhydrazones, providing 1,3,4-oxadiazoles in good yields with hydrogen gas as the only byproduct . This method is advantageous for large-scale production due to its environmental friendliness and high efficiency.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of aroyl hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction reactions involving hydrazides and hydrazones.
Substitution: Nucleophilic substitution reactions with halides to form substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Cationic iron (III) catalysts and oxygen.
Reduction: Hydrazine derivatives.
Substitution: Halides and copper (II) oxide nanoparticles as catalysts.
Major Products
科学的研究の応用
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- has been extensively studied for its applications in:
作用機序
The mechanism of action of 1,3,4-oxadiazole, 2-amino-5-(m-tolyloxymethyl)- involves its interaction with nucleic acids, enzymes, and proteins. It selectively inhibits enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, leading to the inhibition of cancer cell proliferation . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
類似化合物との比較
Similar Compounds
2-Amino-1,3,4-thiadiazole: Similar structure but contains sulfur instead of oxygen.
1,2,4-Oxadiazole: Different arrangement of nitrogen and oxygen atoms in the ring.
1,2,3-Oxadiazole: Another isomer with a different nitrogen arrangement.
Uniqueness
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for anticancer drug development .
特性
CAS番号 |
21520-92-3 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |
InChIキー |
HTCGNPSDCJIEGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


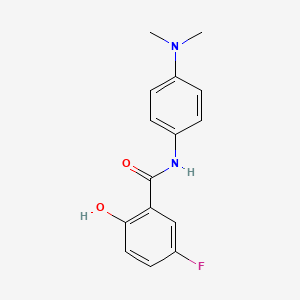
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
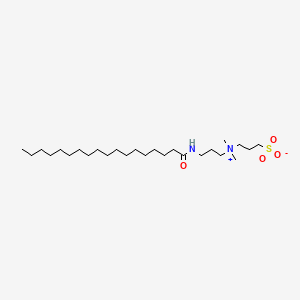
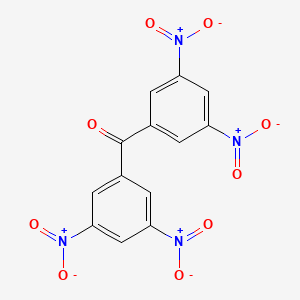
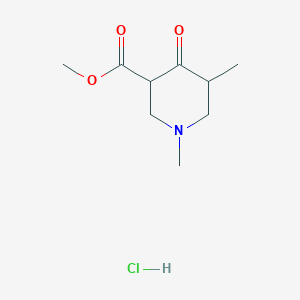
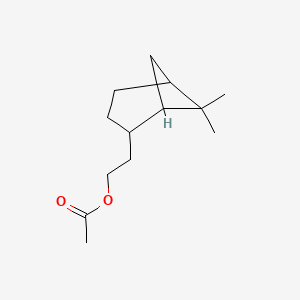
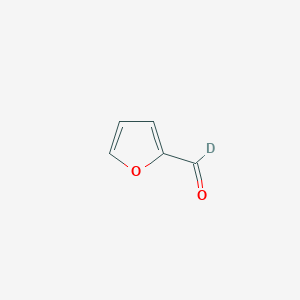
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
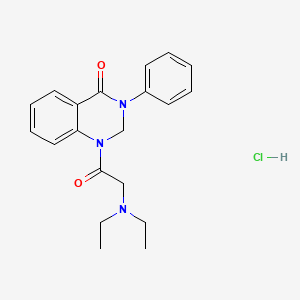

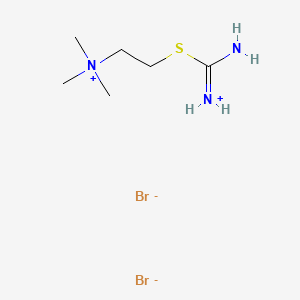
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
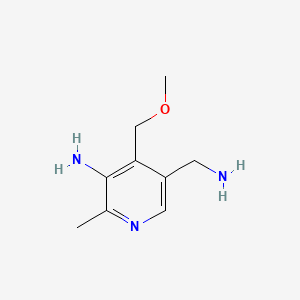
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
